molecular formula C14H18N2O2 B15226862 Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate

Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate

Cat. No.: B15226862
M. Wt: 246.30 g/mol
InChI Key: FLTWKOSMDPKBJX-UHFFFAOYSA-N
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Description

Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate: is a chemical compound with the molecular formula C14H18N2O2 It is a derivative of carbamate and features a bicyclic structure that includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure.

Medicine:

Industry:

    Material Science:

Mechanism of Action

The exact mechanism of action for Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes.

Comparison with Similar Compounds

Uniqueness:

    Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate: is unique due to its specific bicyclic structure and the presence of both benzyl and carbamate groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)carbamate

InChI

InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)16-8-13-11-6-15-7-12(11)13/h1-5,11-13,15H,6-9H2,(H,16,17)

InChI Key

FLTWKOSMDPKBJX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2CNC(=O)OCC3=CC=CC=C3)CN1

Origin of Product

United States

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